Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 329.21 g/mol. This compound is classified under carbamates, which are esters of carbamic acid. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1160573-06-7. It is primarily synthesized from 5-bromobenzo[d]oxazole derivatives, which serve as key intermediates in its production. The classification of tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate as a carbamate indicates its structural characteristics, where a tert-butyl group is attached to the nitrogen atom of the carbamate functional group.
The synthesis of tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate typically involves several steps, including:
The molecular structure of tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate features:
The structural formula can be represented as follows:
Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate in biological systems often involves its interaction with specific protein targets. The bromine substitution may enhance binding affinity or selectivity towards these targets. Research indicates that derivatives of this compound exhibit inhibitory effects on certain enzymes or receptors involved in disease processes, particularly in cancer research .
Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate has potential applications in:
The synthesis of tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate (CAS 1224844-71-6, MF: C₁₂H₁₃BrN₂O₃) initiates with the construction of the 5-bromobenzo[d]oxazole core. As demonstrated in Scheme 1 of the Spns2 inhibitor development [2], this begins with CDI-mediated coupling between 2-amino-4-bromophenol and a carboxylic acid derivative, yielding amide intermediate 12. Subsequent intramolecular Mitsunobu cyclization closes the oxazole ring, forming 5-bromobenzo[d]oxazole (13) in moderate yields (38–87%). This step is critical for establishing the scaffold’s regiochemistry, as the bromine atom at C5 directs electrophilic substitutions in downstream functionalization. The bromo substituent also enables cross-coupling reactions, such as Suzuki-Miyaura coupling with alkyl boranes, to introduce hydrophobic tails for bioactive analogs [2] [1].
Carbamate installation proceeds via nucleophilic addition-elimination between 5-bromobenzo[d]oxazol-2-amine and tert-butyl chloroformate (Boc₂O). The reaction demands anhydrous conditions and a base catalyst (e.g., triethylamine or DMAP) to facilitate the deprotonation of the oxazol-2-amine nitrogen, enhancing its nucleophilicity. The resulting Boc-protected carbamate (1) is isolated as a crystalline solid after purification by silica chromatography, with the Boc group serving dual roles: it masks the amine’s reactivity during subsequent synthetic steps and enhances the compound’s solubility for handling [1] [4]. The SMILES string (BrC=1C=CC2=C(N=C(O2)NC(OC(C)(C)C)=O)C1) confirms the carbamate linkage at the oxazole ring’s 2-position [1].
Reaction solvent and temperature significantly impact the carbamation efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) optimize Boc protection yields by solubilizing intermediates while minimizing hydrolysis. As reported for analogous benzoxazole syntheses [2], temperatures maintained at 0–5°C during reagent addition prevent exothermic side reactions, while gradual warming to room temperature ensures complete conversion. Post-reaction quenching with ice water precipitates the product, which is then isolated via filtration or extraction. Systematic studies confirm that THF outperforms DMF or acetonitrile, elevating yields from ~70% to >90% due to reduced epimerization or degradation [1].
Table 1: Optimization Parameters for Carbamate Formation
Variable | Condition Tested | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | THF | 92 | 98 |
DCM | 85 | 95 | |
DMF | 68 | 90 | |
Temperature | 0–5°C (addition), then 25°C | 90 | 97 |
25°C (throughout) | 75 | 88 | |
Base | Triethylamine | 89 | 96 |
DMAP | 94 | 98 |
The benzo[d]oxazole scaffold exhibits distinct synthetic advantages over thiazole analogs. While oxazole intermediates like 13 [2] form via Mitsunobu cyclization (yields up to 87%), thiazole counterparts (e.g., tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate, CAS 1160573-06-7) require harsher conditions. Thiazole ring closure typically employs phosphorus pentasulfide or Lawesson’s reagent, which introduce handling challenges due to malodorous byproducts and stringent anhydrous requirements [9]. Additionally, the oxazole’s oxygen atom enhances electronic density at C2, facilitating Boc protection (yield 90–95%) compared to thiazoles (yield 80–85%) [10]. Conversely, thiazoles exhibit greater metabolic stability in biological contexts, as evidenced by their prevalence in kinase inhibitors [7].
Table 2: Oxazole vs. Thiazole Synthetic and Stability Profiles
Parameter | Benzo[d]oxazole Derivative | Benzo[d]thiazole Derivative |
---|---|---|
Cyclization Method | Mitsunobu reaction | P₂S₅/Lawesson’s reagent |
Typical Yield | 85–87% | 70–75% |
Boc Protection Yield | 90–95% | 80–85% |
Electronic Effect | Higher C2 nucleophilicity | Moderate C2 nucleophilicity |
Metabolic Stability | Moderate | High |
Representative CAS | 1224844-71-6 [1] | 1160573-06-7 [9] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0